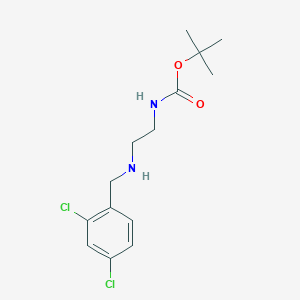
tert-Butyl (2-((2,4-dichlorobenzyl)amino)ethyl)carbamate
Overview
Description
“tert-Butyl (2-((2,4-dichlorobenzyl)amino)ethyl)carbamate” is a chemical compound with the CAS Number: 1439823-61-6 . It has a molecular weight of 319.23 .
Synthesis Analysis
The synthesis of carbamates like “tert-Butyl (2-((2,4-dichlorobenzyl)amino)ethyl)carbamate” often involves amination (carboxylation) or rearrangement . A three-component coupling of amines, carbon dioxide, and halides enables an efficient synthesis of carbamates . The use of Si (OMe) 4 as a nonmetallic regenerable reagent and DBU as a CO 2 capture agent and catalyst enables the direct conversion of low-concentration CO 2 into carbamates .Molecular Structure Analysis
The molecular structure of “tert-Butyl (2-((2,4-dichlorobenzyl)amino)ethyl)carbamate” is represented by the formula C14H20Cl2N2O2 .Chemical Reactions Analysis
Carbamates are widely utilized as a peptide bond surrogate in medicinal chemistry due to their chemical stability and capability to permeate cell membranes . The carbamate functionality imposes a degree of conformational restriction due to the delocalization of nonbonded electrons on nitrogen into the carboxyl moiety .Physical And Chemical Properties Analysis
The physical and chemical properties of “tert-Butyl (2-((2,4-dichlorobenzyl)amino)ethyl)carbamate” include a molecular weight of 319.23 .Scientific Research Applications
Synthetic Methodologies
A key area of research involving tert-butyl carbamates like tert-Butyl (2-((2,4-dichlorobenzyl)amino)ethyl)carbamate is the development of synthetic methodologies. For instance, Zhong-Qian Wu (2011) demonstrated a method involving the protection of amino groups with di-tert-butyl dicarbonate, followed by condensation and de-protection processes to yield specific carbamate compounds Wu, 2011. Similarly, Zhao et al. (2017) established a rapid synthetic route for a closely related tert-butyl carbamate, which is an intermediate in biologically active compounds Zhao et al., 2017.
Crystallographic Studies
Crystallographic studies have also been a significant area of research. For example, Kant et al. (2015) investigated the crystal structure of a tert-butyl carbamate derivative, providing insights into its molecular conformation and interactions within the crystal lattice Kant et al., 2015.
Chemical Reactions and Transformations
Chemical reactions and transformations involving tert-butyl carbamates have been explored extensively. Lebel and Leogane (2005) described a mild and efficient one-pot Curtius rearrangement for synthesizing Boc-protected amines from carboxylic acids, highlighting the versatility of tert-butyl carbamates in synthetic chemistry Lebel & Leogane, 2005. Another study by Harris et al. (2011) focused on the development of nitrogen source reagents for intermolecular aminohydroxylation reactions, further emphasizing the role of tert-butyl carbamates in facilitating complex chemical transformations Harris et al., 2011.
Glycosylation and Carbamate Transformations
Henry and Lineswala (2007) explored the glycosylative transcarbamylation of tert-butyl carbamates, demonstrating their utility in the efficient synthesis of novel glycoconjugates Henry & Lineswala, 2007. This research underlines the importance of tert-butyl carbamates in the construction of complex molecules for various applications.
Future Directions
properties
IUPAC Name |
tert-butyl N-[2-[(2,4-dichlorophenyl)methylamino]ethyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20Cl2N2O2/c1-14(2,3)20-13(19)18-7-6-17-9-10-4-5-11(15)8-12(10)16/h4-5,8,17H,6-7,9H2,1-3H3,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEECOBDSVZVCCJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCNCC1=C(C=C(C=C1)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20Cl2N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl (2-((2,4-dichlorobenzyl)amino)ethyl)carbamate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




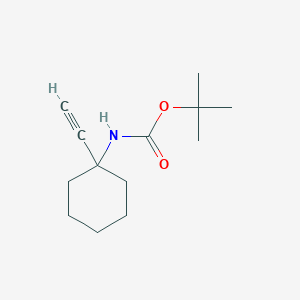

![tert-butyl hexahydrothieno[3,4-b]pyrazine-1(2H)-carboxylate 6,6-dioxide](/img/structure/B1405707.png)

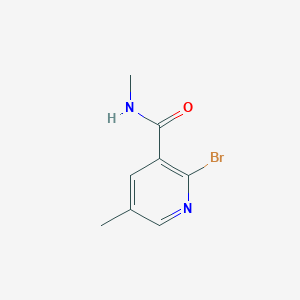

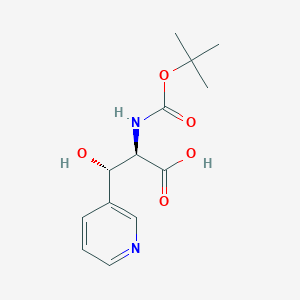

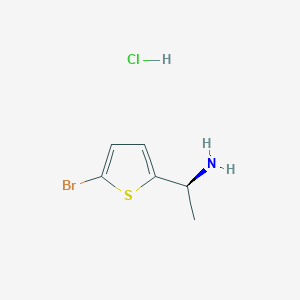

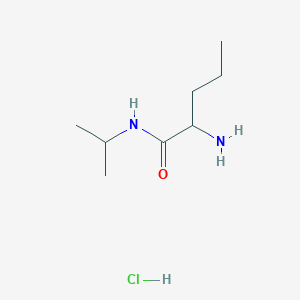
![[1-(Morpholin-4-ylcarbonyl)propyl]amine hydrochloride](/img/structure/B1405720.png)
![Sodium 2-[4-(naphthalen-1-yl)-1,3-thiazol-2-yl]acetate](/img/structure/B1405723.png)